3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
Brand Name: Vulcanchem
CAS No.: 1507-83-1
VCID: VC20952699
InChI: InChI=1S/C18H22N2O2/c1-2-17(21)20-15-9-10-16(20)13-19(12-15)18(22)11-8-14-6-4-3-5-7-14/h3-8,11,15-16H,2,9-10,12-13H2,1H3/b11-8+
SMILES: CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol

3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

CAS No.: 1507-83-1

Cat. No.: VC20952699

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane - 1507-83-1

Specification

CAS No. 1507-83-1
Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
IUPAC Name (E)-3-phenyl-1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one
Standard InChI InChI=1S/C18H22N2O2/c1-2-17(21)20-15-9-10-16(20)13-19(12-15)18(22)11-8-14-6-4-3-5-7-14/h3-8,11,15-16H,2,9-10,12-13H2,1H3/b11-8+
Standard InChI Key OIYONGLUJCXTFW-DHZHZOJOSA-N
Isomeric SMILES CCC(=O)N1C2CCC1CN(C2)C(=O)/C=C/C3=CC=CC=C3
SMILES CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3
Canonical SMILES CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3

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